(2-Chloropyridin-3-yl)methanamine dihydrochloride (2-Chloropyridin-3-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 870064-16-7
VCID: VC0113130
InChI: InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H
SMILES: C1=CC(=C(N=C1)Cl)CN.Cl.Cl
Molecular Formula: C₆H₉Cl₃N₂
Molecular Weight: 215.51

(2-Chloropyridin-3-yl)methanamine dihydrochloride

CAS No.: 870064-16-7

Cat. No.: VC0113130

Molecular Formula: C₆H₉Cl₃N₂

Molecular Weight: 215.51

* For research use only. Not for human or veterinary use.

(2-Chloropyridin-3-yl)methanamine dihydrochloride - 870064-16-7

Specification

CAS No. 870064-16-7
Molecular Formula C₆H₉Cl₃N₂
Molecular Weight 215.51
IUPAC Name (2-chloropyridin-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H
SMILES C1=CC(=C(N=C1)Cl)CN.Cl.Cl

Introduction

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves refluxing 2-chloro-3-cyanopyridine with ammonia in ethanol, followed by hydrochlorination:

  • Amination:
    2-Chloro-3-cyanopyridine+NH3EtOH, reflux(2-Chloropyridin-3-yl)methanamine\text{2-Chloro-3-cyanopyridine} + \text{NH}_3 \xrightarrow{\text{EtOH, reflux}} \text{(2-Chloropyridin-3-yl)methanamine}
    Yield: 77.8% .

  • Salt Formation:
    The free base is treated with hydrochloric acid to form the dihydrochloride salt .

Optimization Challenges

Reaction efficiency depends on solvent polarity and temperature control. Impurities such as unreacted cyanopyridine or over-chlorinated byproducts are common, necessitating purification via recrystallization .

Physicochemical Properties

Physical Parameters

PropertyValueSource
Melting Point28–34°C (free base)
Boiling Point254.2±25.0°C (free base)
Density1.2±0.1 g/cm³ (free base)
Solubility>10 mg/mL in water
LogP (Partition Coefficient)0.27 (free base)

The dihydrochloride form enhances water solubility, making it preferable for biological assays.

Spectroscopic Data

  • IR: Strong absorption at 3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N pyridine) .

  • NMR (¹H): δ 8.35 (d, 1H, pyridine-H), 7.85 (d, 1H, pyridine-H), 3.95 (s, 2H, CH₂NH₂) .

Pharmacological and Biomedical Applications

LOXL2 Inhibition

A structurally related compound, (2-chloropyridin-4-yl)methanamine hydrochloride, demonstrated potent LOXL2 inhibition (IC₅₀: 12 µM), reducing epithelial-mesenchymal transition (EMT) in cervical cancer cells . While the 3-yl isomer’s efficacy remains understudied, its similarity suggests potential in oncology research .

Enzyme Modulation

The compound serves as a precursor in synthesizing cytochrome P450 2A6 (CYP2A6) inhibitors, which are explored for smoking cessation therapies .

Hazard CodeRisk StatementPrecautionary Measure
H301Toxic if swallowedP264: Wash hands after handling
H315Causes skin irritationP280: Wear protective gloves
H335May cause respiratory irritationP261: Avoid inhalation

Source:

Industrial and Regulatory Status

Regulatory Compliance

  • HS Code: 2933399090 (heterocyclic compounds with nitrogen) .

  • Transport Class: UN 2811 (Toxic solids) .

Future Research Directions

  • Structure-Activity Relationships: Comparative studies of 2-, 3-, and 4-chloro isomers to optimize LOXL2 binding .

  • Drug Delivery Systems: Encapsulation in nanocarriers to enhance bioavailability.

  • Toxicology Profiles: Long-term carcinogenicity and teratogenicity studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator